molecular formula C18H19N5OS B2641115 (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide CAS No. 64117-37-9

(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide

Cat. No.: B2641115
CAS No.: 64117-37-9
M. Wt: 353.44
InChI Key: YMRVCNABEMOLHT-ODLFYWEKSA-N
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Description

(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole moiety, a thioether linkage, and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating nucleophilic substitution.

    Hydrazone Formation: The final step involves the condensation of the thioether-substituted benzimidazole with an appropriate hydrazide and an aldehyde (in this case, 4-(dimethylamino)benzaldehyde) under reflux conditions in the presence of an acid catalyst to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding hydrazine derivative.

    Substitution: The benzimidazole ring and the dimethylamino group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution on the benzimidazole ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the dimethylamino group can be achieved using alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzimidazole and dimethylamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

The compound’s structural features suggest potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to evaluate its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the hydrazone linkage may interact with receptor proteins, modulating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-methoxybenzylidene)acetohydrazide
  • (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-chlorobenzylidene)acetohydrazide
  • (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-nitrobenzylidene)acetohydrazide

Uniqueness

The uniqueness of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-23(2)14-9-7-13(8-10-14)11-19-22-17(24)12-25-18-20-15-5-3-4-6-16(15)21-18/h3-11H,12H2,1-2H3,(H,20,21)(H,22,24)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRVCNABEMOLHT-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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